ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate
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Overview
Description
Ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate is an intricate organic compound. This compound displays a multifaceted structure with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The combination of its functional groups gives it unique reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate involves several steps:
Formation of Pyrido[3,2-d]pyrimidin-2,4-dione
Starting with a 2-phenylethylamine, it undergoes a cyclization reaction with appropriate reagents to form the pyrido[3,2-d]pyrimidin-2,4-dione core structure.
Acylation
The pyrido[3,2-d]pyrimidin-2,4-dione is then subjected to acylation using chloroacetic acid to introduce the acetamido group.
Condensation with Benzoic Acid Derivative
Finally, the compound is reacted with ethyl 2-aminobenzoate under suitable condensation conditions to produce the target molecule.
Industrial Production Methods
In an industrial setting, this synthesis would be scaled up, with considerations for reaction efficiency, yield, and purity. Using automated reactors and optimizing conditions such as temperature, solvent choice, and reagent concentrations would be critical.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The phenyl group in the molecule can undergo oxidative reactions, leading to the formation of various oxidative products.
Reduction
The compound can be reduced under suitable conditions to modify its pyrido[3,2-d]pyrimidin-2,4-dione structure.
Substitution
The amide and ester functionalities make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Ammonia, alcohols, thiols.
Major Products Formed
Oxidation leads to hydroxylated products.
Reduction can yield amine derivatives.
Nucleophilic substitution results in various ester and amide analogs.
Scientific Research Applications
Ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate has a plethora of applications in scientific research:
Chemistry
Utilized as a synthetic intermediate in the creation of more complex molecular structures.
Biology
Explored for its potential as a molecular probe to study biological pathways.
Medicine
Investigated for potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry
Used in the development of novel materials with specific desirable properties.
Mechanism of Action
The biological activity of this compound is driven by its ability to interact with specific molecular targets, typically proteins or nucleic acids. It may inhibit enzymatic activity, alter cellular signaling pathways, or bind to DNA/RNA, leading to changes in gene expression. The exact mechanism will depend on its structural features and the biological context in which it is applied.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate is unique due to its specific combination of functional groups and their spatial arrangement, which confer unique chemical and biological properties.
Similar Compounds Include
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: : Also has a complex structure but different core framework.
Methyl 2-{[2-(4-nitrophenyl)-1H-imidazol-4-yl]amino}benzoate: : Shares some structural motifs but lacks the pyrido[3,2-d]pyrimidin core.
Properties
IUPAC Name |
ethyl 2-[[2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-2-35-25(33)19-11-6-7-12-20(19)28-22(31)17-30-21-13-8-15-27-23(21)24(32)29(26(30)34)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXLHYARHHNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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